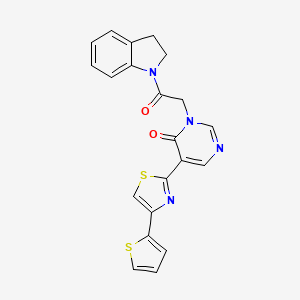
3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16N4O2S2 and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H16N4O2S2, with a molecular weight of 420.5 g/mol. Its structure integrates an indoline moiety, a thiophene ring, and a thiazole unit, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O2S2 |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1251675-39-4 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and thiazole groups have shown promising results against various pathogens. Notably, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of bacteria .
Antioxidant Activity
The antioxidant potential of related compounds has been explored through various assays. For example, a derivative with an indole structure exhibited an IC50 value of 28.23 μg/mL in inhibiting reactive oxygen species (ROS), outperforming ascorbic acid in certain tests . This suggests that the target compound may possess similar or enhanced antioxidant capabilities due to its structural features.
Antitumor Activity
Thiophene derivatives are widely recognized for their anticancer properties. The presence of the thiophene ring in the target compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that related compounds exhibit significant cytotoxic effects on cancer cell lines, indicating a potential application in cancer therapy .
Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized various indoline-based thiazolidinones and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial testing, where several showed significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: QSAR Modeling
Quantitative Structure–Activity Relationship (QSAR) modeling was employed to predict the biological activity of indole-thiophene derivatives. The model identified key structural features that correlate with increased antioxidant and antimicrobial activities, providing insights into optimizing the design of new derivatives .
科学的研究の応用
Structural Characteristics
This compound features several notable structural motifs:
- Indoline moiety : Known for its diverse biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Pyrimidinone core : A versatile scaffold in drug development.
The molecular formula is C21H16N4O2S2, and it has a molecular weight of approximately 420.5 g/mol. The unique combination of these elements contributes to the compound's pharmacological profile.
Biological Activities
Research indicates that compounds similar to 3-(2-(indolin-1-yl)-2-oxoethyl)-5-(4-(thiophen-2-yl)thiazol-2-yl)pyrimidin-4(3H)-one exhibit various biological activities:
| Activity | Description |
|---|---|
| Anticancer | Indole derivatives are known for their ability to inhibit cancer cell proliferation. |
| Antimicrobial | Thiazole-containing compounds often show effectiveness against bacterial strains. |
| Anti-inflammatory | Pyrimidine derivatives can modulate inflammatory responses in biological systems. |
Anticancer Activity
A study investigated the anticancer properties of related indoline-thiazole compounds, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential of this compound as a chemotherapeutic agent.
Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of thiazole derivatives, where the compound exhibited notable effectiveness against various bacterial strains, including resistant strains. This suggests its potential application in developing new antibiotics.
Anti-inflammatory Properties
Research has shown that pyrimidine derivatives can reduce inflammation markers in animal models of inflammatory diseases. This indicates that This compound may also possess similar anti-inflammatory effects.
特性
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-19(25-8-7-14-4-1-2-5-17(14)25)11-24-13-22-10-15(21(24)27)20-23-16(12-29-20)18-6-3-9-28-18/h1-6,9-10,12-13H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKRDYZHSCBOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC=C(C3=O)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













